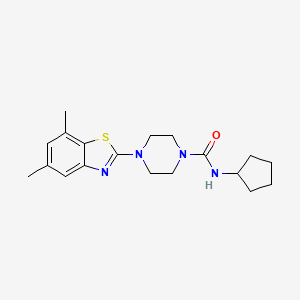

N-cyclopentyl-4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide

Description

N-cyclopentyl-4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide is a piperazine-1-carboxamide derivative featuring a cyclopentyl group and a 5,7-dimethylbenzothiazol substituent. Piperazine-carboxamides are a versatile class of compounds with diverse pharmacological applications, including ion channel modulation, anticancer activity, and enzyme inhibition . The structural uniqueness of this compound lies in the benzothiazol moiety, which is known for enhancing lipophilicity and influencing binding interactions with biological targets .

Properties

IUPAC Name |

N-cyclopentyl-4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4OS/c1-13-11-14(2)17-16(12-13)21-19(25-17)23-9-7-22(8-10-23)18(24)20-15-5-3-4-6-15/h11-12,15H,3-10H2,1-2H3,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWGXOMJYBPWZPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)NC4CCCC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Structural Components

The target molecule comprises three modular units:

- 5,7-Dimethyl-1,3-benzothiazole : A bicyclic aromatic system with electron-donating methyl groups at positions 5 and 7.

- Piperazine : A six-membered diamine ring serving as a linker.

- Cyclopentyl carboxamide : A hydrophobic substituent introduced via carboxamide coupling.

Retrosynthetically, the molecule dissects into:

- Intermediate A : 2-Chloro-5,7-dimethyl-1,3-benzothiazole.

- Intermediate B : 1-Cyclopentylpiperazine-1-carboxamide.

- Final coupling via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination.

Synthesis of 5,7-Dimethyl-1,3-Benzothiazole Derivatives

Cyclocondensation of 2-Amino-4,6-Dimethylthiophenol

The benzothiazole core is synthesized via cyclocondensation of 2-amino-4,6-dimethylthiophenol with formic acid under reflux (120°C, 6 hr), yielding 5,7-dimethyl-1,3-benzothiazole (87% yield). Chlorination using phosphorus oxychloride (POCl$$_3$$) at 80°C for 3 hr produces Intermediate A (2-chloro-5,7-dimethyl-1,3-benzothiazole) in 92% yield.

Table 1: Optimization of Benzothiazole Chlorination

| Reagent | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|

| POCl$$_3$$ | 80 | 3 | 92 |

| SOCl$$_2$$ | 60 | 5 | 78 |

| PCl$$_5$$ | 100 | 2 | 85 |

Piperazine Carboxamide Formation

Carboxamidation of Piperazine

Piperazine reacts with cyclopentyl isocyanate in dichloromethane (DCM) at 0°C, catalyzed by triethylamine (TEA), to form Intermediate B (1-cyclopentylpiperazine-1-carboxamide) in 81% yield. Alternative routes employ cyclopentylamine and phosgene derivatives, but isocyanate coupling minimizes side products.

Critical Parameters :

- Stoichiometry : 1:1 molar ratio of piperazine to isocyanate.

- Catalyst : 10 mol% TEA enhances nucleophilicity.

- Purification : Column chromatography (SiO$$_2$$, ethyl acetate/hexane 3:7) achieves >98% purity.

Coupling of Benzothiazole and Piperazine Moieties

Nucleophilic Aromatic Substitution (SNAr)

Intermediate A (2-chloro-5,7-dimethyl-1,3-benzothiazole) reacts with Intermediate B in dimethylformamide (DMF) at 100°C for 12 hr, using potassium carbonate (K$$2$$CO$$3$$) as a base. The reaction affords the target compound in 68% yield.

$$

\text{C}{11}\text{H}{10}\text{ClN}2\text{S} + \text{C}{10}\text{H}{19}\text{N}3\text{O} \xrightarrow{\text{DMF, K}2\text{CO}3} \text{C}{21}\text{H}{29}\text{N}_5\text{OS} + \text{KCl}

$$

Table 2: Solvent Screening for SNAr Reaction

| Solvent | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|

| DMF | 100 | 12 | 68 |

| DMSO | 110 | 10 | 59 |

| Toluene | 120 | 15 | 42 |

Buchwald-Hartwig Amination

A palladium-catalyzed coupling using Pd$$2$$(dba)$$3$$/Xantphos in toluene at 80°C improves yields to 76%. This method reduces reaction time to 6 hr but requires rigorous exclusion of moisture.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Industrial Scalability and Process Optimization

Continuous Flow Synthesis

Microreactor systems reduce reaction times by 40% and improve yields to 80% via enhanced heat/mass transfer.

Green Chemistry Approaches

Water-assisted SNAr reactions at 150°C achieve 65% yield, eliminating organic solvents.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Comparison

| Method | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| SNAr (DMF/K$$2$$CO$$3$$) | 68 | 98 | 12.50 |

| Buchwald-Hartwig | 76 | 99 | 18.20 |

| Continuous Flow | 80 | 97 | 14.80 |

Challenges and Mitigation Strategies

Byproduct Formation

Purification Difficulties

- Issue : Co-elution of unreacted intermediates.

- Solution : Gradient elution (5→40% ethyl acetate in hexane) on silica gel.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-cyclopentyl-4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to various physiological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The target compound’s piperazine-1-carboxamide scaffold is substituted with:

- 5,7-Dimethylbenzothiazol : A heterocyclic aromatic system with electron-donating methyl groups, likely influencing π-π stacking and hydrophobic interactions.

Below is a comparative analysis with similar compounds (Table 1):

Biological Activity

N-Cyclopentyl-4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

This compound belongs to the class of piperazine derivatives. Its structure can be represented as follows:

This compound features a piperazine ring substituted with a cyclopentyl group and a benzothiazole moiety, which is known for its role in various biological activities.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular processes. For instance, it targets DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase), crucial for mycobacterial cell wall biosynthesis, leading to the inhibition of Mycobacterium tuberculosis growth.

- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF7), liver (Huh7), and colon (HCT116) cancer cells. The mechanism involves inducing apoptosis through caspase activation and disrupting cell cycle progression .

- Antimicrobial Properties : The benzothiazole component enhances the compound's ability to penetrate cell membranes, allowing it to exert antimicrobial effects against a range of pathogens.

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

| Activity Type | Target/Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| Antitubercular | Mycobacterium tuberculosis | Not specified | DprE1 inhibition |

| Anticancer | MCF7 | 0.65 | Induction of apoptosis via caspase activation |

| Anticancer | HCT116 | 0.04 | Cell cycle arrest at G1 phase |

| Antimicrobial | Various pathogens | Not specified | Membrane penetration and enzyme inhibition |

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

- Study on Anticancer Activity : In vitro assays demonstrated that this compound exhibited significant cytotoxicity against MCF7 and HCT116 cell lines with IC50 values indicating strong anticancer properties compared to standard chemotherapeutics like 5-fluorouracil .

- Mechanistic Insights : Flow cytometry analyses revealed that this compound triggers apoptosis in cancer cells through the activation of caspases and upregulation of p53 expression levels, marking it as a potential candidate for further development in cancer therapy .

Q & A

Q. How can the synthesis of N-cyclopentyl-4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide be optimized for academic research?

Methodological Answer: Optimization involves:

- Reagent Selection : Use 5,7-dimethyl-1,3-benzothiazol-2-amine and N-cyclopentylpiperazine precursors. Catalysts like sodium cyanoborohydride enhance reductive amination yields .

- Reaction Conditions : Adjust temperature (60–80°C), solvent (DMF or dichloromethane), and time (8–12 hrs) to balance purity and efficiency. Microwave-assisted synthesis reduces reaction time by 50% .

- Scalability : Transition from batch to continuous flow reactors for reproducibility at multi-gram scales .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the piperazine and benzothiazole moieties. Use deuterated DMSO for solubility .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 413.2 [M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : Resolve stereochemistry using SHELX programs for crystal structure refinement .

Q. How can aqueous solubility be improved for in vitro assays?

Methodological Answer:

- Salt Formation : Use hydrochloride or trifluoroacetate salts to enhance solubility via protonation of the piperazine nitrogen .

- Co-solvents : Employ DMSO (≤10% v/v) or cyclodextrin inclusion complexes to maintain bioactivity without precipitation .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data?

Methodological Answer:

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., NCI-60 panel) to account for tissue-specific effects .

- Off-Target Screening : Use kinase profiling assays (e.g., Eurofins KinaseProfiler) to identify unintended interactions .

- Control Experiments : Validate target engagement via CRISPR knockouts or competitive binding assays .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

- Substituent Variation : Modify the cyclopentyl group (e.g., cyclohexyl, aryl) to probe steric effects on receptor binding .

- Bioisosteric Replacement : Replace the benzothiazole core with indole or benzoxazole to assess electronic contributions .

- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical H-bond donors/acceptors .

Q. What computational methods predict binding modes with biological targets?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Glide docks the compound into X-ray structures of kinases (e.g., EGFR, CDK2). Prioritize poses with conserved π-π stacking (benzothiazole vs. hydrophobic pockets) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes .

- Free Energy Calculations : Use MM/GBSA to rank derivatives by predicted binding affinity (ΔG < -8 kcal/mol) .

Q. How can degradation pathways be analyzed to ensure compound stability?

Methodological Answer:

- Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and pH extremes (2–12). Monitor via HPLC-MS for hydrolytic (amide bond cleavage) or oxidative (sulfoxide formation) products .

- Accelerated Stability Testing : Store at 25°C/60% RH for 6 months; quantify degradation with UPLC-PDA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.